molecular formula C5H8O3S B3068716 Allyl ethenesulfonate CAS No. 7459-72-5

Allyl ethenesulfonate

Cat. No. B3068716
CAS RN: 7459-72-5
M. Wt: 148.18 g/mol
InChI Key: UIEFMYGRHVOUTG-UHFFFAOYSA-N
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Description

Allyl ethenesulfonate (AES) is a sulfonic acid ester. It has been used in polymerization by radical initiators under different conditions . The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations .


Synthesis Analysis

A practical, highly flexible and eco-friendly method has been developed for the synthesis of allyl thiosulfonates using Morita–Baylis–Hillman (MBH) allyl bromides and sodium arylthiosulfonates . Moreover, the allyl thiosulfonates were successfully transformed into a set of two synthetically viable diallyl disulfanes and unsymmetrical allyl disulfanes in the presence of Cs 2 CO 3 .


Chemical Reactions Analysis

The hydrogen abstraction reaction (HAR) is a major initiation reaction producing primary allyl radicals and leading to chain propagation without degradation chain transfer . These reactions can easily polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .


Physical And Chemical Properties Analysis

Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained and their thermal, electrochemical and curing properties have been investigated . These ILs present appealing properties, such as low volatility, high thermal stability and high ionic conductivity .

Scientific Research Applications

Polymerization and Copolymerization

Allyl ethenesulfonate (AES) is used in polymerization and copolymerization processes. It has been polymerized using radical initiators under various conditions. The polymers produced consist of a significant percentage of cyclic recurring units. AES exhibits unique reactivity in copolymerization with other monomers like styrene, methyl acrylate, and vinyl acetate, showing different reactivity patterns and resulting in copolymers with varying compositions of cyclic units (Witte & Goethals, 1968).

Surface Passivation in Solar Cells

AES, in the form of methyl/allyl organic monolayers, has been employed in surface passivation for silicon nanowire arrays in hybrid Schottky junction solar cells. This application has led to a significant increase in power conversion efficiency, demonstrating the potential of AES in enhancing the performance of solar cell devices (Zhang et al., 2013).

Influence on Metabolism

AES has been studied for its impact on protein and lipid metabolism. For instance, the effect of AES on the total content and spectrum of proteins and phospholipids in the blood, liver, and kidney tissues has been explored. The studies indicate that AES can cause changes in protein and phospholipid profiles, potentially indicating an adaptive reaction of the organism to the compound (Lubenets et al., 2018).

Antioxidant and Antimicrobial Effects

The antioxidant activities of AES and related compounds have been examined in both in vitro and in vivo settings. These studies have shown significant activities, suggesting a potential role for AES in protecting against oxidative stress. Additionally, allyl-containing compounds have been shown to possess effective antimicrobial properties (Liubas et al., 2023).

Application in Chemistry and Material Science

AES and its derivatives are used in various chemical reactions and material science applications. This includes their use in the synthesis of novel compounds, development of new materials, and in catalytic processes. For instance, allyl esters derived from AES have been used in the preparation of polymers with specific properties (Chang & Miwa, 1979).

Future Directions

Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group . The general reactivity of allyl arylsulfones as radical acceptors usually relies on the attack at the γ-position of the sulfone, promoting a homolytic scission of the C–S via a classical S N 2′ reaction . This suggests potential future directions in the synthesis of allyl sulfones.

properties

IUPAC Name

prop-2-enyl ethenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEFMYGRHVOUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenesulfonic acid, 2-propenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E De Witte, EJ Goethals - Die Makromolekulare Chemie …, 1968 - Wiley Online Library
Allyl ethenesulfonate (AES) has been polymerized by radical initiators under different conditions. The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations …
Number of citations: 12 onlinelibrary.wiley.com
GB Butler - Journal of Polymer Science: Polymer Symposia, 1978 - Wiley Online Library
… at about the same rate as allyl ethenesulfonate. Copolymerization of allyl ethanesulfonate … applied to vinyl trans-cinnamate [20], allyl ethenesulfonate [21], N-allylmethacrylamide [27], N-…
Number of citations: 11 onlinelibrary.wiley.com
EJ Goethals, J Bombeke… - … Chemistry and Physics, 1967 - Wiley Online Library
N-Ally1 ethenesulfonamide (I) has been synthesized by reaction of 2-chloroethanesulfonyl chloride with one equivalent of allylamine in the presence of two equivalents of a tertiary …
Number of citations: 8 onlinelibrary.wiley.com
S Karsch, D Freitag, P Schwab, P Metz - Synthesis, 2004 - thieme-connect.com
Unsaturated sultones with normal, medium and large ring sizes were efficiently synthesized by ring closing metathesis (RCM) of sulfonates. The resulting α, β-unsaturated sultones act …
Number of citations: 51 www.thieme-connect.com
EJ Goethals - Reactions on Polymers: Proceedings of the NATO …, 1973 - Springer
… Propyl ethenesulfonate and allyl ethenesulfonate have been polymerized with AIBN. In the last case a soluble polymer that contains 64-88% suIt one rings (22), depending on monomer …
Number of citations: 6 link.springer.com

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